2-Benzoyl-3-amino-6-chloropyridine
Description
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(3-amino-6-chloropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-10-7-6-9(14)11(15-10)12(16)8-4-2-1-3-5-8/h1-7H,14H2 |
InChI Key |
FLLHSTYHJMDTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Features |
|---|---|---|---|---|
| 2-Benzoyl-3-amino-6-chloropyridine | C₁₂H₉ClN₂O | 232.45 | 2-Benzoyl, 3-Amino, 6-Chloro | Hydrogen-bonding (NH₂), aromatic bulk (benzoyl), electron-withdrawing Cl |
| 3-Acetyl-6-chloropyridine | C₇H₆ClNO | 155.58 | 3-Acetyl, 6-Chloro | Ketone (acetyl), electron-withdrawing Cl |
| 5-Acetyl-2-methylpyridine | C₈H₉NO | 135.16 | 2-Methyl, 5-Acetyl | Methyl (electron-donating), acetyl (electron-withdrawing) |
Key Observations :
Substituent Effects: this compound combines electron-withdrawing (Cl) and electron-donating (NH₂) groups, creating a polarized ring system. 3-Acetyl-6-chloropyridine lacks an amino group but retains the electron-withdrawing Cl and acetyl groups, favoring electrophilic substitution at position 4 or 5 . 5-Acetyl-2-methylpyridine features a methyl group (electron-donating) and acetyl (electron-withdrawing), leading to regioselective reactivity distinct from chlorinated analogs.
Physicochemical Properties: Solubility: The amino group in this compound enhances water solubility compared to acetylated analogs like 3-acetyl-6-chloropyridine, which are more lipophilic. Melting Points: The benzoyl substituent increases molecular rigidity, likely resulting in a higher melting point (>200°C) compared to 3-acetyl-6-chloropyridine (reported melting point: ~85°C) .
Reactivity and Applications: this compound: The amino group enables condensation reactions (e.g., Schiff base formation), while the benzoyl moiety may participate in π-π stacking in drug-receptor interactions. 3-Acetyl-6-chloropyridine: The acetyl group is reducible to ethanol or oxidizable to carboxylic acids, making it a versatile intermediate in agrochemical synthesis .
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